3-(2-Chlorophenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-Chlorophenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of 3-(2-Chlorophenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide with 4-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(2-Chlorophenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Chlorophenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
3-(2-Chlorophenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds such as:
- 5-(2-Chlorophenyl)-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(2-Chlorophenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of 3-(2-Chlorophenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific functional groups and the resulting biological activities.
Properties
Molecular Formula |
C17H12ClFN4O |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H12ClFN4O/c18-14-4-2-1-3-13(14)15-9-16(22-21-15)17(24)23-20-10-11-5-7-12(19)8-6-11/h1-10H,(H,21,22)(H,23,24)/b20-10+ |
InChI Key |
QKAYVZGPIZPPOW-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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